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molecular formula C8H8BrNO3 B1588035 1-(Bromomethyl)-4-methoxy-2-nitrobenzene CAS No. 57559-52-1

1-(Bromomethyl)-4-methoxy-2-nitrobenzene

Cat. No. B1588035
M. Wt: 246.06 g/mol
InChI Key: WZFGFNGYZZHELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614215B2

Procedure details

To a solution of 4-methyl-3-nitroanisole (16.53 mL; 119.64 mmol; 1 eq), in CCl4 (500 mL) is added N-bromosuccinimide (21.29 g; 119.64 mmol; 1 eq) and azoisobutyronitrile (392.9 mg; 2.39 mmol; 0.02 eq). The mixture is heated at 85° C. for 20 h. The solution is cooled down to room temperature and the precipitate of succinimide is removed by filtration. The filtrate is concentrated to afford a yellow oil. The oil crystallizes after one night at −25° C. It is redissolved in EtOAc (15 mL) and petroleum ether is added. After 2 h at −25° C., the compound recrystallizes. After filtration and washing with petroleum ether, the solid is dried under vacuum to afford 17.4 g (59%) of the title compound as a liquid. 1H NMR (DMSO-d6) δ 7.68 (d, J=8 Hz, 1H), 7.56 (d, J=3 Hz, 1H), 7.33 (dd, J=8.0, 3.0 Hz, 1H), 4.89 (s, 2H), 3.87 (s, 3H). HPLC (max plot) 99%; Rt 4.09 min.
Quantity
16.53 mL
Type
reactant
Reaction Step One
Quantity
21.29 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
392.9 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
16.53 mL
Type
reactant
Smiles
CC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
21.29 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azoisobutyronitrile
Quantity
392.9 mg
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate of succinimide is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil crystallizes after one night at −25° C
DISSOLUTION
Type
DISSOLUTION
Details
It is redissolved in EtOAc (15 mL)
ADDITION
Type
ADDITION
Details
petroleum ether is added
CUSTOM
Type
CUSTOM
Details
the compound recrystallizes
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with petroleum ether
CUSTOM
Type
CUSTOM
Details
the solid is dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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